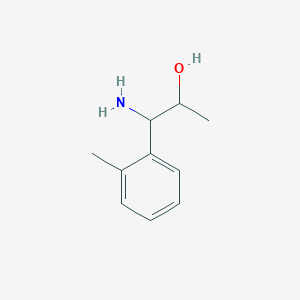
1-Amino-1-(2-methylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(2-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2-methylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylacetone with ammonia and hydrogen in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired amino alcohol .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and may vary depending on the desired application and scale of production .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or ethers.
Scientific Research Applications
1-Amino-1-(2-methylphenyl)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
1-Amino-2-propanol: A simpler amino alcohol with similar properties but lacking the aromatic ring.
2-Amino-1-methylethanol: Another amino alcohol with a different substitution pattern on the carbon chain.
Uniqueness: 1-Amino-1-(2-methylphenyl)propan-2-OL is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties. This aromatic ring can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications .
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-amino-1-(2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-7-5-3-4-6-9(7)10(11)8(2)12/h3-6,8,10,12H,11H2,1-2H3 |
InChI Key |
KYOUUIAOUIQRGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


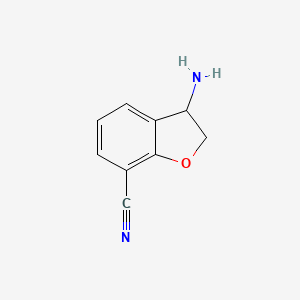

![(1-Phenyl-2-oxabicyclo[2.2.2]octan-4-YL)methanol](/img/structure/B15237745.png)
![7-Bromo-5-(4-chlorobenzyl)-3-ethylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237753.png)
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)



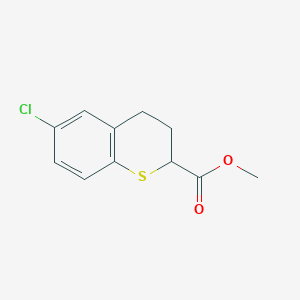

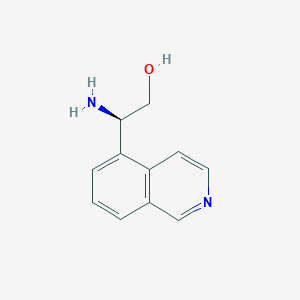
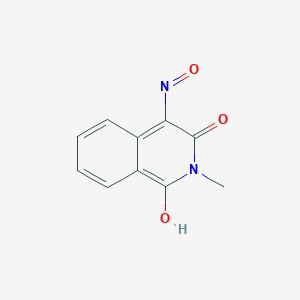
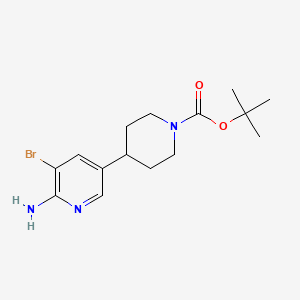
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
